![molecular formula C18H18N2O2 B13722464 (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group, a cyclopropyl group, and a methanol moiety, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzimidazole derivative as the starting material. The synthetic route may involve the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a benzyloxy group, typically using benzyl chloride in the presence of a base.
Methanol Addition: The final step involves the addition of a methanol group to the benzimidazole ring, which can be done using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: (6-(Benzyl)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its benzimidazole core makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole core is known to interact with various biological targets, including DNA, proteins, and enzymes, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(6-Methoxy-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but has a methoxy group instead of a benzyloxy group.
(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzyloxy group can enhance its lipophilicity, while the cyclopropyl group can introduce steric hindrance, potentially affecting its binding affinity and selectivity towards biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(1-cyclopropyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C18H18N2O2/c21-11-18-19-16-9-8-15(10-17(16)20(18)14-6-7-14)22-12-13-4-2-1-3-5-13/h1-5,8-10,14,21H,6-7,11-12H2 |
InChI 键 |
ANYWGVSSURNAGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)N=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


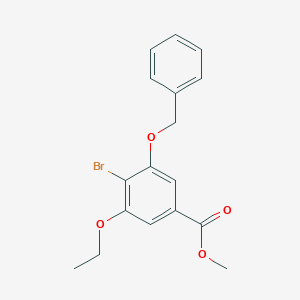


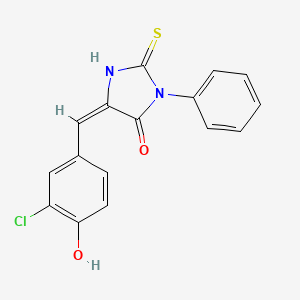
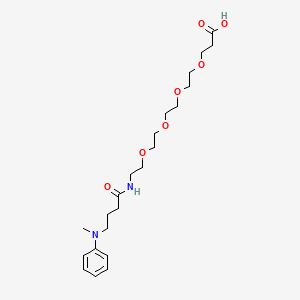
![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

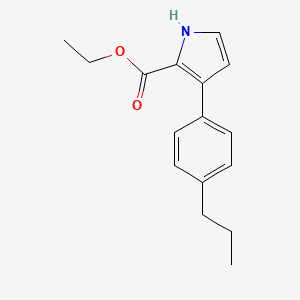
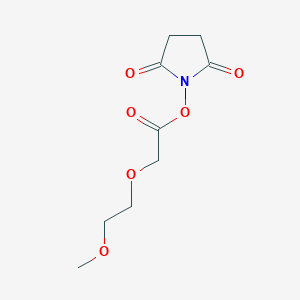
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
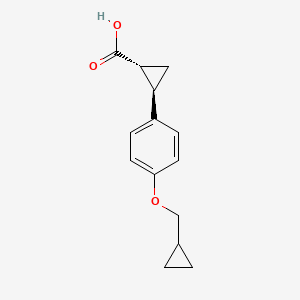
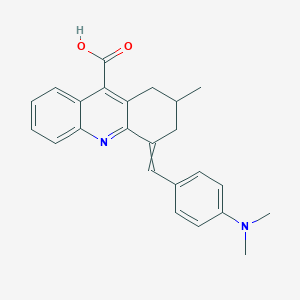

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
